While no direct description of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol was found in the provided papers, the compound likely belongs to the class of pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. Pyridazines are commonly found in pharmaceutical and agrochemical applications due to their diverse biological activities. []
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is a compound classified as a pyridazine derivative, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest in both synthetic organic chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound's chemical structure is defined by the presence of a difluorobenzyl amino group attached to a pyridazin-3-ol framework, which contributes to its reactivity and functionality in various chemical reactions.
The compound is sourced from the reaction of 2,4-difluorobenzylamine with pyridazinone derivatives. It falls under the broader category of heterocyclic compounds, which are organic compounds containing rings that include at least one atom that is not carbon, typically nitrogen or oxygen. Pyridazines, including 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, are significant in medicinal chemistry for their diverse biological activities.
The synthesis of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol generally involves several key steps:
The reaction typically proceeds via nucleophilic substitution where the amino group of 2,4-difluorobenzylamine attacks the electrophilic center of the pyridazinone derivative. The resulting product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications.
The molecular formula of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is . The structural representation includes a pyridazine ring bonded to a difluorobenzyl amino group at the sixth position and a hydroxyl group at the third position of the pyridazine ring.
Key structural data includes:
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol can engage in various chemical reactions:
The mechanism of action for 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain kinases that play crucial roles in cell signaling pathways. This inhibition can lead to downstream effects that may contribute to its potential therapeutic activities against various diseases, including cancer.
Key chemical properties include:
Relevant data regarding spectral characteristics (NMR, IR) can aid in confirming the identity and purity of synthesized compounds .
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol has several notable applications:
The pyridazin-3-ol (1,2-diazin-3-one) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at position 3. This core exhibits prototropic tautomerism, allowing it to exist in equilibrium between the hydroxypyridazine (pyridazin-3-ol) and ketone (3(2H)-pyridazinone) forms. The keto form predominates in biological environments, creating a hydrogen-bond-donating NH group and a hydrogen-bond-accepting carbonyl oxygen [1]. This dual hydrogen-bonding capacity enables robust interactions with diverse biological targets, including enzymes and receptors. The scaffold's electron-deficient nature facilitates π-stacking interactions with aromatic amino acid residues, while its planar geometry permits deep penetration into hydrophobic binding pockets [9].
Functionally, pyridazin-3-ols demonstrate remarkable pharmacophore versatility. Substituents at positions 4, 5, and 6 can be strategically modified to modulate target affinity, solubility, and metabolic stability. For instance, amino groups at position 4 (as in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol) introduce additional hydrogen-bonding donors/acceptors and basic centers that influence ionization state and membrane permeability [1] [8]. The scaffold's synthetic accessibility via condensation of hydrazines with 1,4-dicarbonyl compounds or functional group interconversions further enhances its drug design utility [1].
Table 1: Biologically Active Pyridazin-3-ol Derivatives and Their Therapeutic Applications
Compound | Substitution Pattern | Biological Activity | Key Structural Features |
---|---|---|---|
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol | 6-(2,4-Difluorobenzyl)amino | Under investigation | Fluorinated benzyl enhances lipophilicity; amino group at C4 enables H-bonding |
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol | 6-(2,4-Dichlorophenyl) | Antimicrobial, Cardiotonic potential | Chlorine atoms increase electron-withdrawing effects; amino group at C4 [1] |
Thyroid receptor agonists (Patent) | Variable at C6 | Thyroid hormone receptor agonism | Optimized for receptor binding; halogenated benzyl common [9] |
4-Amino-6-(2-chlorophenyl)pyridazin-3-ol | 6-(2-Chlorophenyl) | Not fully characterized | Mono-halogenation reduces steric bulk vs. dihalo analogs [8] |
Fluorinated benzyl groups, particularly 2,4-difluorobenzyl, confer distinct advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of pyridazin-3-ol derivatives. The incorporation of fluorine atoms follows a multifactorial optimization strategy:
Metabolic Stabilization: Benzylic C–H bonds are susceptible to cytochrome P450-mediated oxidation. Fluorination at ortho and para positions dramatically reduces this metabolic degradation. The 2,4-difluorobenzyl group in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol shields the benzylic methylene via a combination of steric hindrance and electronic deactivation, extending plasma half-life [3] [6]. This effect is quantified in lead optimization campaigns, where fluorinated analogs often exhibit >10-fold improved metabolic stability in liver microsome assays compared to non-fluorinated counterparts [5].
Lipophilicity and Permeability Enhancement: Fluorine atoms increase logP values by approximately 0.25 per fluorine atom, augmenting membrane permeability. However, the 2,4-difluoro pattern balances this effect by preventing excessive hydrophobicity. The polar hydrophobicity imparted by fluorinated aromatics facilitates traversal of blood-brain barriers when required, without compromising aqueous solubility as severely as chloro or bromo substituents [5] [6].
Electrostatic Interactions: Fluorine's high electronegativity (Pauling scale: 4.0) creates strong dipole moments and quadrupole interactions with protein targets. The 2,4-difluoro configuration generates a dipole vector orthogonal to the benzyl ring axis, enabling optimal alignment with complementary residues in binding pockets. This effect can enhance binding affinity by up to 100-fold versus non-fluorinated analogs, as demonstrated in kinase inhibitors and GPCR modulators [5] [6]. Notably, fluorine can engage in underappreciated C–F⋯H–N, C–F⋯C=O, or C–F⋯π interactions contributing to selectivity [3].
Steric Mimicry with Minimal Perturbation: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), allowing bioisosteric replacement of functional groups without drastic steric penalties. In the 2,4-difluorobenzyl group, fluorines occupy positions comparable to hydroxyl groups but without hydrogen-bond-donating capacity, effectively eliminating undesired solvation or off-target interactions [6].
Table 2: Impact of Fluorination on Benzyl-Substituted Bioactive Compounds
Fluorination Pattern | Δ Binding Affinity (vs. H) | Metabolic Half-life (vs. H) | logP Change (vs. H) | Key Contributions |
---|---|---|---|---|
2-Fluoro | 2-10x ↑ | 1.5-3x ↑ | +0.22 | Steric blocking of ortho oxidation; dipole interactions |
4-Fluoro | 1-8x ↑ | 2-5x ↑ | +0.25 | Electronic deactivation of para position; enhanced π-stacking |
2,4-Difluoro | 10-100x ↑ | 3-8x ↑ | +0.48 | Synergistic metabolic stabilization; optimized dipole vector; balanced lipophilicity |
3,4-Difluoro | 5-50x ↑ | 2-4x ↑ | +0.50 | Altered dipole orientation; potential for orthogonal target engagement |
Aminopyridazine derivatives emerged as pharmacophores in the mid-20th century, with initial focus on cardiovascular applications due to their structural resemblance to hydralazine. Early compounds like 6-phenylpyridazinones demonstrated inotropic and vasodilatory effects, attributed to phosphodiesterase III inhibition and calcium sensitization [1]. The discovery of the 4-aminopyridazine substructure as a kinase hinge-binding motif in the 1990s marked a pivotal shift toward targeted therapies. Aminopyridazines' ability to donate two hydrogen bonds via the N–H and ring nitrogen (or carbonyl oxygen in keto form) mirrored purine-based cofactors, enabling competitive inhibition of ATP-binding sites [9].
The integration of fluorinated benzylamino groups at position 6 represents a third-generation refinement, addressing limitations of earlier analogs. Non-fluorinated 6-benzylaminopyridazin-3-ols often exhibited suboptimal pharmacokinetics due to rapid Phase I metabolism and insufficient CNS penetration. The strategic incorporation of fluorine atoms, as in 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol, evolved from parallel developments in fluorinated tyrosine kinase inhibitors (e.g., erlotinib) and fluoroquinolone antibiotics [5] [6]. Patent literature from the 2000s reveals systematic exploration of halogen effects, establishing that 2,4-difluorobenzyl optimally balances metabolic stability, permeability, and target affinity across diverse targets including:
Recent synthetic advances, particularly in benzylic C(sp³)–H fluorination (e.g., electrophilic fluorination with Selectfluor, radical fluorination with NFSI), now enable late-stage fluorination of pyridazine precursors. This allows medicinal chemists to rapidly generate fluorinated analogs like 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol for structure-activity relationship (SAR) studies without de novo synthesis [3] [6]. The current compound exemplifies modern design principles: retention of the essential 4-amino-3-ol pharmacophore, strategic fluorine placement for ADME optimization, and proven versatility across target classes.
Table 3: Evolution of Key Aminopyridazine Pharmacophores
Generation | Time Period | Representative Substituents | Therapeutic Focus | Advances/Limitations |
---|---|---|---|---|
First | 1960s-1980s | 6-Aryl (e.g., phenyl, chlorophenyl) | Cardiovascular agents | Demonstrated PDE-III inhibition; limited by short half-life and off-target effects |
Second | 1990s-2000s | 4-Amino-6-alkyl/heteroaryl | Kinase inhibitors, CNS agents | Improved target specificity; metabolic instability at benzyl positions remained issue |
Third | 2010s-Present | 6-(Polyhalobenzyl)amino | Targeted oncology, CNS drugs | Fluorination enhances metabolic stability, BBB penetration; e.g., 2,4-difluorobenzyl |
The structural attributes of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol—specifically, the hydrogen-bond-donor capacity of the 4-amino group, the tautomerizable 3-ol/3-keto functionality, and the metabolically stabilized 2,4-difluorobenzyl moiety—exemplify the iterative optimization of pyridazin-3-ols as versatile pharmacophores for contemporary drug discovery. Ongoing research focuses on expanding their utility through prodrug approaches (e.g., phosphates for solubility) and incorporation into bifunctional ligands targeting protein-protein interactions [1] [9].
Structure-Activity Relationship (SAR) Summary for 6-Substituted Pyridazin-3-ol Derivatives:
Pyridazin-3-ol Core││Tautomerization (OH/NH vs. keto) governs H-bonding││┌──────────────┴──────────────┐▼ ▼4-Amino Group 6-Substituent(H-bond donor) (Critical for target engagement)│ ││ │Electron-donating effect Fluorination pattern determines:increases nucleophilicity ► Metabolic stability (2F > 4F > H)and basicity ► Lipophilicity (logP: 2,4-F₂ ≈ +0.5)│ ││ │Modulates pKa (≈8-10) ► Steric profile (F minimal bulk)affecting cellular uptake ► Dipole interactions (ortho-F key)│ │▼ ▼Enhanced interactions Examples: 2,4-F₂-benzyl >> 4-Cl-benzylwith acidic residues in microsomal stability assays (t½ ↑5x)
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: